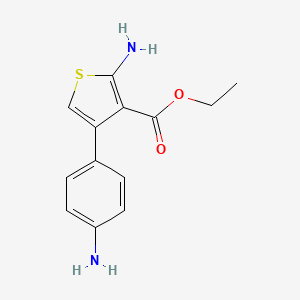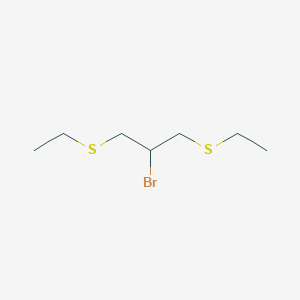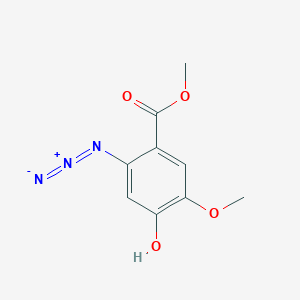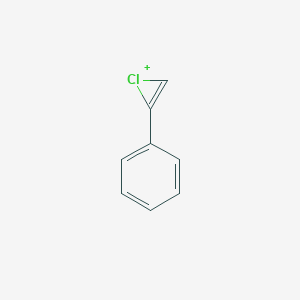![molecular formula C22H21N3O2 B14187741 3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14187741.png)
3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a complex organic compound belonging to the pyrimidoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidoquinoline core with benzyl, methyl, and propyl substituents, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione typically involves a multi-component reaction. One common method involves the reaction of barbituric acid, aldehydes, and anilines in a one-pot synthesis . This reaction is facilitated by various catalysts, such as trityl chloride, which acts as a neutral catalyst under reflux conditions in chloroform . The use of commercially available anilines allows for the facile synthesis of pyrimidoquinolinediones substituted in all positions on the benzene ring with electron-donating or electron-withdrawing groups .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions, optimized for large-scale synthesis. The use of efficient catalysts and solvent-free conditions can enhance the yield and reduce the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced pyrimidoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidoquinoline derivatives, which can have different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an antitumor agent, with studies indicating its activity against various cancer cell lines.
Biological Research: It is used in studies related to DNA-binding affinity and its effects on cellular processes.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione involves its interaction with molecular targets such as DNA. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of cancer cell growth . Additionally, it may interact with various enzymes and proteins involved in cellular processes, further contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione: A closely related compound with similar biological activities.
[1,2,4]triazolo[2′,3′3,4]pyrimido[6,5-b]quinoline: Another related compound with potential antitumor activity.
Uniqueness
3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is unique due to its specific substituents, which confer distinct chemical properties and biological activities. Its ability to interact with DNA and other molecular targets makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C22H21N3O2 |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5-dione |
InChI |
InChI=1S/C22H21N3O2/c1-3-9-18-23-21-19(20(26)16-12-7-8-13-17(16)24(21)2)22(27)25(18)14-15-10-5-4-6-11-15/h4-8,10-13H,3,9,14H2,1-2H3 |
InChI-Schlüssel |
VKGVEOUWBHNQGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14187670.png)



![1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-(2-amino-4-pyrimidinyl)-](/img/structure/B14187697.png)

![2-[(3-Chloro-1-benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14187709.png)
![3-Chloro-4-[(E)-(naphthalen-2-yl)diazenyl]phenyl 4-propoxybenzoate](/img/structure/B14187710.png)


amino}ethan-1-ol](/img/structure/B14187736.png)
![4,4'-Sulfonylbis[2-(prop-1-en-1-yl)phenol]](/img/structure/B14187745.png)
